molecular formula C17H20O5 B3002649 Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate CAS No. 858746-28-8

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate

Cat. No. B3002649
CAS RN: 858746-28-8
M. Wt: 304.342
InChI Key: KPSNCQZIQKWYRC-UHFFFAOYSA-N
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Description

Ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate is a chemical compound with the molecular formula C17H20O5 . It has a molecular weight of 304.34 . The compound is also known by its IUPAC name, ethyl 3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H20O5/c1-5-21-15(18)9-7-13-10(2)12-6-8-14(20-4)11(3)16(12)22-17(13)19/h6,8H,5,7,9H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

properties

IUPAC Name

ethyl 3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O5/c1-5-21-15(18)9-7-13-10(2)12-6-8-14(20-4)11(3)16(12)22-17(13)19/h6,8H,5,7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSNCQZIQKWYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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